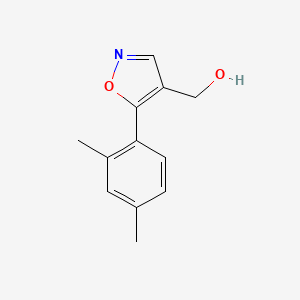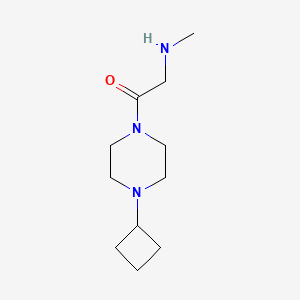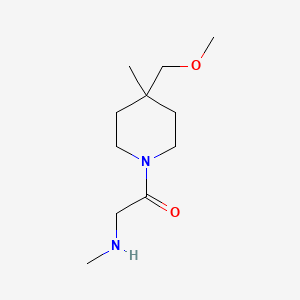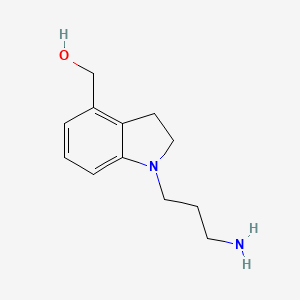
(1-(3-アミノプロピル)インドリン-4-イル)メタノール
説明
“(1-(3-Aminopropyl)indolin-4-yl)methanol” is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. It’s part of the indole family, a class of organic compounds that are important in many biological systems and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “(1-(3-Aminopropyl)indolin-4-yl)methanol” consists of an indole ring attached to a methanol group via a 3-aminopropyl chain. The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .科学的研究の応用
医薬品合成
“(1-(3-アミノプロピル)インドリン-4-イル)メタノール”は、様々な医薬品の合成に使用されます . インドール誘導体は、この化合物のような、幅広い生物活性を示し、様々な生物学的に重要な天然化合物に見られます . 例えば、新規なインドール3-置換-[1,2,4]トリアゾール誘導体の合成に使用されており、これらの誘導体は優れた抗菌活性を示しています .
有機化学
この化合物は、有機化学の様々な分野で使用される汎用性の高い化学物質です . 複雑な有機分子の合成におけるビルディングブロックとして使用できます. この化合物のユニークな特性は、新しい合成方法の開発において貴重なツールとなっています .
材料科学
“(1-(3-アミノプロピル)インドリン-4-イル)メタノール”は、材料科学の分野でも応用が見られます. この分野における具体的な用途は、現存する文献では詳細に記載されていませんが、この化合物のユニークな特性は、新規材料の合成や複雑な材料システムにおける構成要素としての可能性を示唆しています。
生物学研究
この化合物は、生物学研究、特に細胞生物学、ゲノミクス、プロテオミクスに関連する研究で使用できます . この化合物の特性は、新しい研究方法の開発や既存のプロトコルにおけるツールとして役立つ可能性があります。
複素環式化合物研究
“(1-(3-アミノプロピル)インドリン-4-イル)メタノール”は、複素環式化合物です . 複素環式化合物の研究は、生物活性化合物におけるその普及率から、化学における重要な研究分野です。この化合物は、複素環式化合物の特性と反応性を理解することを目的とした研究で使用できます。
抗腫瘍活性
“(1-(3-アミノプロピル)インドリン-4-イル)メタノール”のいくつかの誘導体は、ヒト癌細胞株に対してインビトロでの抗腫瘍活性を示しています . これは、癌研究や創薬における潜在的な応用を示唆しています。
将来の方向性
The future directions for research on “(1-(3-Aminopropyl)indolin-4-yl)methanol” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential biological activities . Indole derivatives are of interest in pharmaceutical research due to their presence in many biologically active compounds .
作用機序
Target of Action
It is known that indole derivatives, which include (1-(3-aminopropyl)indolin-4-yl)methanol, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that (1-(3-aminopropyl)indolin-4-yl)methanol may have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
(1-(3-Aminopropyl)indolin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole nucleus is known for its ability to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The interactions of (1-(3-Aminopropyl)indolin-4-yl)methanol with these biomolecules can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Cellular Effects
(1-(3-Aminopropyl)indolin-4-yl)methanol influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to multiple receptors allows it to exert diverse biological activities, such as antiviral and anticancer effects . These interactions can lead to changes in cell behavior, including alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of (1-(3-Aminopropyl)indolin-4-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole nucleus of the compound allows it to bind with high affinity to multiple receptors, leading to various biological activities . These interactions can result in the inhibition or activation of specific enzymes, which in turn affects cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(3-Aminopropyl)indolin-4-yl)methanol can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of (1-(3-Aminopropyl)indolin-4-yl)methanol vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological activity . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
(1-(3-Aminopropyl)indolin-4-yl)methanol is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s indole nucleus allows it to participate in diverse biochemical reactions, leading to the production of various metabolites . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological activity.
Subcellular Localization
The subcellular localization of (1-(3-Aminopropyl)indolin-4-yl)methanol is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
[1-(3-aminopropyl)-2,3-dihydroindol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-6-2-7-14-8-5-11-10(9-15)3-1-4-12(11)14/h1,3-4,15H,2,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEIXEFKNPBAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



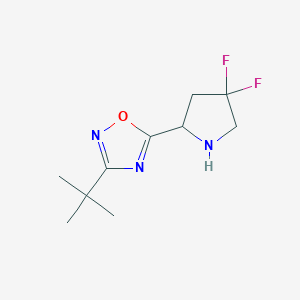

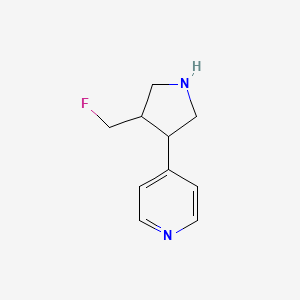
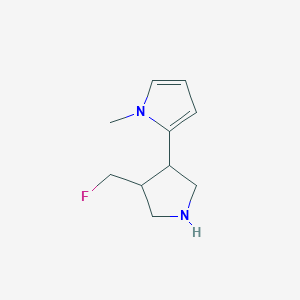

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
